molecular formula C13H22N2O4 B14862791 rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate

rac-(5R,9R)-t-Butyl 9-(hydroxymethyl)-6-oxo-2,7-diaZaspiro[4.4]nonane-2-carboxylate

Cat. No.: B14862791
M. Wt: 270.32 g/mol
InChI Key: QEMZDNGDJSMWFR-RNCFNFMXSA-N
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Description

Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a chiral compound that exists as a racemic mixture, meaning it contains equal amounts of both enantiomers. This compound is notable for its unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of the tert-butyl group, hydroxymethyl group, and other functional groups through various organic reactions such as alkylation, oxidation, and reduction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of ketone groups to secondary alcohols.

    Substitution: Nucleophilic substitution reactions at the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.

Scientific Research Applications

Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures.

    Chiral Carboxylates: Compounds with chiral centers and carboxylate functional groups.

Uniqueness

Racemic-(5R,9R)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl (4R,5R)-4-(hydroxymethyl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)9(7-16)6-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)/t9-,13+/m1/s1

InChI Key

QEMZDNGDJSMWFR-RNCFNFMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@H](CNC2=O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)CO

Origin of Product

United States

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